An In-depth Technical Guide to 2-Chloro-4-hydroxybenzaldehyde
An In-depth Technical Guide to 2-Chloro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-Chloro-4-hydroxybenzaldehyde, a substituted aromatic aldehyde with applications as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] This document is intended for researchers and professionals in drug development and other scientific fields who are interested in the technical details and potential applications of this compound.
Core Properties and Data
2-Chloro-4-hydroxybenzaldehyde, with the CAS number 56962-11-9 , is a solid at room temperature.[3] Its chemical structure consists of a benzene (B151609) ring substituted with a chlorine atom, a hydroxyl group, and a formyl (aldehyde) group.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 2-Chloro-4-hydroxybenzaldehyde is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 56962-11-9 | [2][3] |
| Molecular Formula | C₇H₅ClO₂ | [2][3] |
| Molecular Weight | 156.57 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [4] |
| Melting Point | 145-147 °C | |
| Boiling Point (Predicted) | 272.5 ± 20.0 °C | [3] |
| Density (Predicted) | 1.404 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 6.81 ± 0.18 | [3] |
| Solubility | Soluble in organic solvents. | [1][3] |
| Purity (Typical) | >98.0% (GC) | [4] |
Synthesis and Experimental Protocols
2-Chloro-4-hydroxybenzaldehyde is primarily used in chemical synthesis. A general procedure for its synthesis involves the reaction of 3-chlorophenol (B135607) with trichloromethane in the presence of a base.
Experimental Protocol: Synthesis from 3-Chlorophenol
This protocol describes a common method for the laboratory synthesis of 2-Chloro-4-hydroxybenzaldehyde.
Materials:
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3-Chlorophenol
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Trichloromethane
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Calcium hydroxide (B78521)
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Sodium carbonate
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Water
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Dioxane
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Silica (B1680970) gel for column chromatography
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Solvents for chromatography (e.g., carbon tetrachloride, chloroform, ethyl acetate)
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Anhydrous sodium sulfate (B86663)
Procedure:
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Suspend 3-chlorophenol (0.380 mol), calcium hydroxide (122.0 g), and sodium carbonate (139.4 g) in water (872 mL) in a suitable reaction vessel.
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Slowly add trichloromethane (0.760 mol) to the suspension over a period of 80 minutes.
-
Reflux the reaction mixture for 3 hours with vigorous stirring.
-
After the reaction is complete, cool the mixture in an ice bath.
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The organic layer is dried with anhydrous sodium sulfate and the solvent is evaporated under vacuum.
-
The resulting residue is purified by silica gel column chromatography.
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Fractions containing the desired product are collected, combined, and the solvents are evaporated and co-evaporated with dioxane to yield 2-chloro-4-hydroxybenzaldehyde as a white powder.[1]
Potential Biological Activities and Signaling Pathways
While primarily utilized as a chemical intermediate, preliminary information from chemical suppliers suggests that 2-Chloro-4-hydroxybenzaldehyde may possess noteworthy biological activities, including the inhibition of serine proteases and interaction with the progesterone (B1679170) receptor. It is important to note that these claims require further validation through peer-reviewed research.
Inhibition of Serine Proteases and the Coagulation Cascade
2-Chloro-4-hydroxybenzaldehyde has been described as a potent competitive inhibitor of serine proteases, including thrombin, which would give it an anticoagulant effect.[5] Serine proteases are a class of enzymes that play a crucial role in various physiological processes, including blood coagulation. The coagulation cascade is a series of enzymatic reactions, largely driven by serine proteases, that culminates in the formation of a fibrin (B1330869) clot. Inhibition of key serine proteases in this cascade, such as thrombin (Factor IIa) or Factor Xa, can prevent or reduce blood clotting.
Below is a simplified representation of the coagulation cascade and the potential point of inhibition by 2-Chloro-4-hydroxybenzaldehyde.
Progesterone Receptor Interaction
2-Chloro-4-hydroxybenzaldehyde is also reported to have a strong affinity for the progesterone receptor.[5] The progesterone receptor is a nuclear receptor that, upon binding to its ligand progesterone, regulates gene expression involved in the female reproductive cycle, pregnancy, and embryogenesis. Ligands that bind to the progesterone receptor can act as either agonists (mimicking the action of progesterone) or antagonists (blocking its action). The specific nature of the interaction of 2-Chloro-4-hydroxybenzaldehyde with the progesterone receptor (agonist vs. antagonist) is not specified.
The following diagram illustrates the general mechanism of progesterone receptor activation and where an external ligand like 2-Chloro-4-hydroxybenzaldehyde might interact.
Experimental Protocol: General Serine Protease Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of a compound against a serine protease, such as thrombin, using a chromogenic substrate.
Materials:
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Serine protease (e.g., thrombin) of known concentration
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Chromogenic substrate specific for the protease
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Assay buffer (e.g., Tris-HCl buffer at physiological pH)
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2-Chloro-4-hydroxybenzaldehyde (dissolved in a suitable solvent like DMSO)
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96-well microplate
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Microplate reader
Procedure:
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Prepare a series of dilutions of 2-Chloro-4-hydroxybenzaldehyde in the assay buffer.
-
In a 96-well microplate, add a fixed amount of the serine protease to each well.
-
Add the different concentrations of the inhibitor (2-Chloro-4-hydroxybenzaldehyde) to the wells. Include a control with no inhibitor.
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Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength using a microplate reader in kinetic mode for a set duration.
-
The rate of the reaction is determined from the slope of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Safety and Handling
2-Chloro-4-hydroxybenzaldehyde is classified as an irritant.[3] It is known to cause skin and eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. It is also noted to be air-sensitive and should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[1]
Conclusion
2-Chloro-4-hydroxybenzaldehyde is a versatile chemical intermediate with established applications in various industries. The preliminary indications of its potential as a serine protease inhibitor and a ligand for the progesterone receptor suggest that it could be a valuable tool for researchers in drug discovery and chemical biology. Further in-depth studies are warranted to fully elucidate its biological activities and mechanisms of action. This guide provides a foundational resource for scientists and professionals to understand the key technical aspects of this compound.
